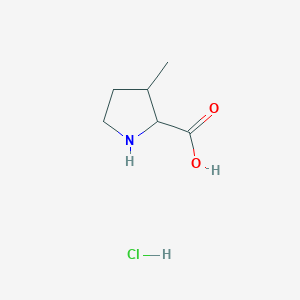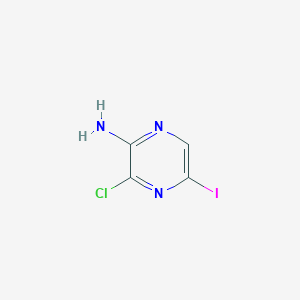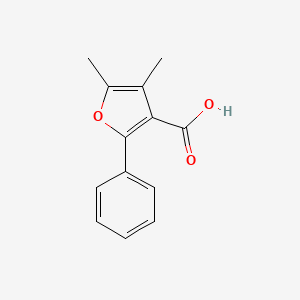
2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine
Overview
Description
Scientific Research Applications
Alkylating Agent in Organic Synthesis : This compound has been investigated for its role as an alkylating agent. For instance, ethyl 1-methyl 2-ethoxy 3-indole carboxylate, which is structurally similar to the compound , behaves as an alkylating reagent with nucleophiles like piperidine, demonstrating sensitivity to steric effects (Deberly, Abenhaim, & Bourdais, 1975).
Use in Nickel(II) Complexes for Ethylene Oligomerization : Research has shown that derivatives of this compound, when reduced, can react with [NiBr2(DME)] to form nickel(II) complexes. These complexes are active in ethylene oligomerization, highlighting potential applications in industrial chemistry (Nyamato, Ojwach, & Akerman, 2016).
Photochemical Studies : The compound has been used in studies focusing on the dynamic behavior of photoexcited nitrophenyl alkyl ethers in the presence of tertiary amines. These studies help in understanding the reaction mechanisms under photochemical conditions (González-Blanco, Bourdelande, & Marquet, 1997).
Synthesis of Piperidine Containing Pyrimidine Imines and Thiazolidinones : This compound has been utilized in the microwave-assisted synthesis of pyrimidine imines and thiazolidinones, which have shown antibacterial activity, thus indicating its relevance in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).
Influence in Kinetics and Mechanisms of Reactions : Studies involving similar compounds have explored their role in affecting the kinetics and mechanisms of reactions with alicyclic amines, contributing to a deeper understanding of reaction dynamics in organic chemistry (Castro, Leandro, Quesieh, & Santos, 2001).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological effects due to their interaction with various targets .
Biochemical Analysis
Biochemical Properties
2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . This interaction involves the binding of this compound to specific proteins, facilitating their degradation and thereby regulating protein levels within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in targeted protein degradation can lead to the downregulation of specific proteins, thereby altering cellular signaling pathways and gene expression patterns . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a semi-flexible linker in PROTACs involves binding to target proteins and facilitating their ubiquitination and subsequent degradation by the proteasome . This process effectively reduces the levels of specific proteins within the cell, thereby modulating cellular functions and pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained modulation of cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target protein levels. At higher doses, it can lead to toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels within the cell . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to selectively accumulate in target tissues can enhance its therapeutic efficacy and reduce off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This subcellular localization is essential for its role in modulating cellular processes and achieving desired biochemical outcomes.
properties
IUPAC Name |
2-[3-(ethoxymethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-13-9-10-4-3-6-12(8-10)7-5-11/h10H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRPXBUINJAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)
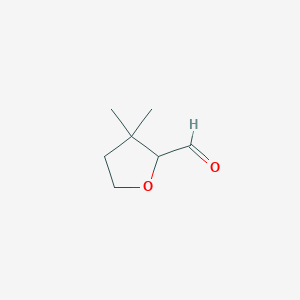

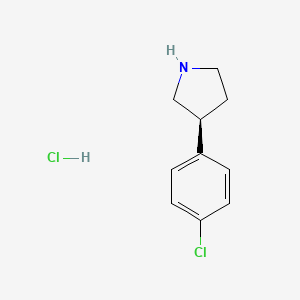
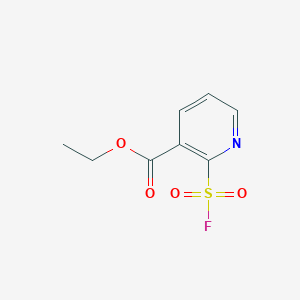
![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)
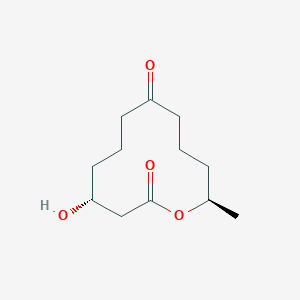
![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)
